N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
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Overview
Description
N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound that belongs to the class of benzodioxaphosphorin derivatives This compound is characterized by the presence of a nitro group, an isopropyl group, and a sulfide group attached to the benzodioxaphosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps, starting from benzene derivatives. The key steps include nitration, amination, and sulfide introduction. The nitration step introduces the nitro group, which is meta-directing, followed by the conversion of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfide group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Methylethyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide include other benzodioxaphosphorin derivatives with different substituents, such as:
tert-Butylthiol: An organosulfur compound with similar sulfide functionality.
Pyridinium salts: Compounds with similar aromatic ring structures and diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
99300-63-7 |
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Molecular Formula |
C10H13N2O4PS |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
6-nitro-N-propan-2-yl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C10H13N2O4PS/c1-7(2)11-17(18)15-6-8-5-9(12(13)14)3-4-10(8)16-17/h3-5,7H,6H2,1-2H3,(H,11,18) |
InChI Key |
BHMIEZASVUEXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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